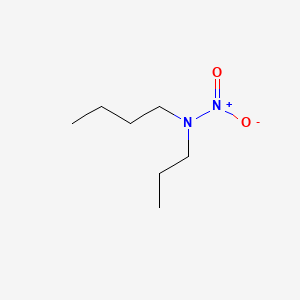
1-Butanamine, N-nitro-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitro-N-propyl-1-butanamine is an organic compound with the molecular formula C7H16N2O2 It is a nitroamine, characterized by the presence of a nitro group (-NO2) attached to the nitrogen atom of an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nitro-N-propyl-1-butanamine can be synthesized through the nitration of N-propyl-1-butanamine. The nitration process typically involves the reaction of N-propyl-1-butanamine with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroamine.
Industrial Production Methods
In an industrial setting, the production of N-Nitro-N-propyl-1-butanamine may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The process involves the careful addition of nitrating agents to the amine substrate, followed by purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Nitro-N-propyl-1-butanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of N-propyl-1-butanamine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Nitro-N-propyl-1-butanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Nitro-N-propyl-1-butanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, influencing cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitro-N-methyl-1-butanamine
- N-Nitro-N-ethyl-1-butanamine
- N-Nitro-N-isopropyl-1-butanamine
Uniqueness
N-Nitro-N-propyl-1-butanamine is unique due to its specific alkyl chain length and the position of the nitro group. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Conclusion
N-Nitro-N-propyl-1-butanamine is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Propiedades
Número CAS |
54340-76-0 |
|---|---|
Fórmula molecular |
C7H16N2O2 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
N-butyl-N-propylnitramide |
InChI |
InChI=1S/C7H16N2O2/c1-3-5-7-8(6-4-2)9(10)11/h3-7H2,1-2H3 |
Clave InChI |
HTVGOZRHOKIUMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


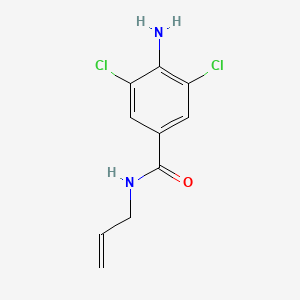
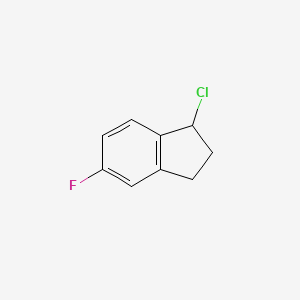
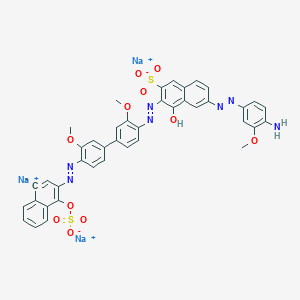
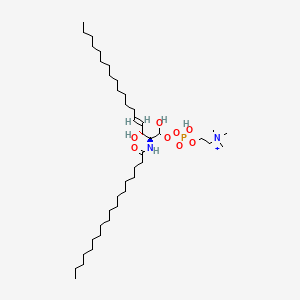
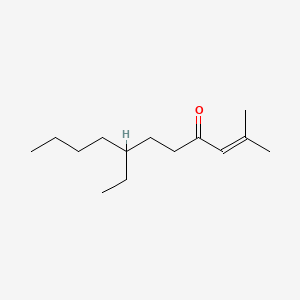
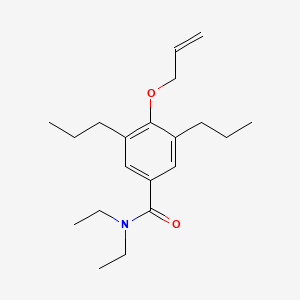
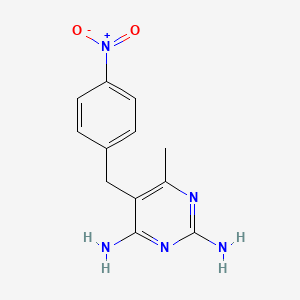
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)
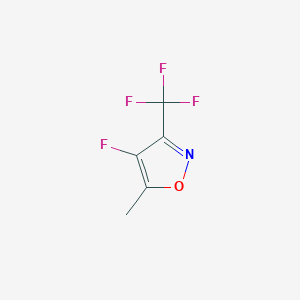
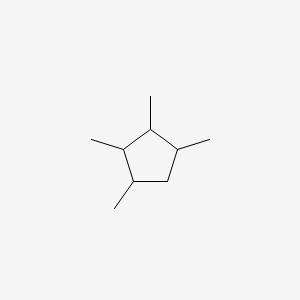
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
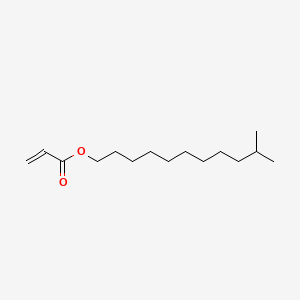
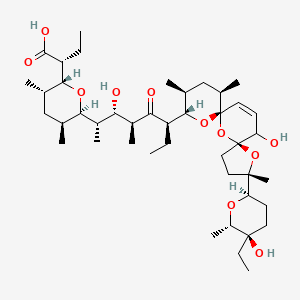
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
